N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C23H25N3O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C23H25N3O2S/c1-18-10-13-21(14-11-18)29(27,28)26-16-6-9-22(26)19-12-15-23(24-17-19)25(2)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,22H,6,9,16H2,1-2H3 |
InChI Key |
FNCBBXSTLRPMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the tosyl group. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually includes the methylation and phenylation of the amine group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions include various substituted derivatives and ring-modified compounds, which can be further utilized in synthetic chemistry.
Scientific Research Applications
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridin-2-Amine Derivatives
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
- Structure : Pyridin-2-amine with a pyrrolidine substituent at position 5 and a methyl group at position 4 .
- Key Differences :
- Lacks the tosyl group and N-methyl-N-phenyl substitutions.
- Pyrrolidine is unmodified, reducing steric hindrance and electron-withdrawing effects.
- Implications : The absence of the tosyl group likely improves solubility but reduces stability against nucleophilic attack compared to the target compound.
5-Fluoro-N-methylpyridin-2-amine (CAS 868636-72-0)
- Structure : Pyridin-2-amine with a fluorine atom at position 5 and an N-methyl group .
- Key Differences :
- Smaller substituent (fluoro vs. tosyl-pyrrolidine) reduces molecular weight (126.13 g/mol vs. estimated >400 g/mol for the target).
- Electron-withdrawing fluorine may increase amine acidity compared to the target’s tosyl group.
Pyrrolidine-Containing Analogs
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine (CAS 151272-90-1)
Heterocyclic and Bulky Substituents
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS 746608-13-9)
- Structure : Thiazolo-pyridine fused ring with thiophene and trifluoromethyl groups .
- Key Differences :
- Fused thiazole ring increases rigidity.
- Trifluoromethyl group enhances lipophilicity, akin to the target’s tosyl group.
6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)
Structural and Functional Analysis
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyridine ring, a phenyl group, and a tosylpyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 342.45 g/mol. The presence of the tosyl group enhances reactivity, particularly in nucleophilic substitution reactions, which are relevant in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily linked to its structural components. It has shown potential in various therapeutic areas, particularly in the following contexts:
1. Antitumor Activity
- Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and K562, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
2. Binding Affinity Studies
- Interaction studies have focused on the compound's binding affinity with various biological targets, suggesting potential applications in drug development. The binding characteristics are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound.
3. Neuropharmacological Effects
- Compounds similar to this compound have been investigated for their neuropharmacological effects, including potential uses in treating neurological disorders due to their structural similarity to known neuroactive substances.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tosylpyrrolidine moiety.
- Introduction of the pyridine ring via nucleophilic substitution.
- Methylation of the nitrogen atom to achieve the final structure.
These synthetic pathways allow for efficient production while maintaining high selectivity for desired biological activities.
Case Studies and Research Findings
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure/Characteristics | Unique Features | IC₅₀ (μM) |
|---|---|---|---|
| N-Methyl-N-(4-methylphenyl)-5-(1-tosylpyrrolidin-2-yl)pyrimidin-2-amines | Similar substitution but different ring structure | Enhanced selectivity for certain receptors | 20.2 (MCF-7) |
| 5-(1-Tosylpyrrolidin-2-yl)-N,N-dimethylpyrimidinamine | Dimethylated nitrogen | Potentially different pharmacokinetics | 9.3 (K562) |
| Pyridin-2-amines with various substituents | Variability in side chains | Diverse biological activities depending on substitutions | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
